molecular formula C22H17N3O2S B10869078 N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10869078
M. Wt: 387.5 g/mol
InChI Key: DACKWMFOOZLZRR-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pyrimidinone core substituted with a phenyl group at position 4 and a thioacetamide-linked naphthalen-2-yl moiety. This structure combines aromatic bulk (naphthalene) with a sulfanyl-acetamide bridge, which is critical for interactions in biological or material systems.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17N3O2S/c26-20-13-19(16-7-2-1-3-8-16)24-22(25-20)28-14-21(27)23-18-11-10-15-6-4-5-9-17(15)12-18/h1-13H,14H2,(H,23,27)(H,24,25,26)

InChI Key

DACKWMFOOZLZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a 2-acetamide group and a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl sulfanyl group. Its molecular formula can be represented as:

C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S

Structural Characteristics

The structural characteristics of this compound can be summarized as follows:

PropertyValue
Molecular Weight320.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound inhibits cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. Specifically, it has been shown to alter the distribution of the cell cycle in nasopharyngeal carcinoma (NPC-TW01) cells, leading to an accumulation in the S phase .
  • Efficacy : In vitro studies have demonstrated that this compound has an IC50 value of 0.6 μM against NPC-TW01 cells, indicating potent activity compared to other compounds in the same class .
  • Selectivity : Notably, it exhibits selective cytotoxicity towards cancer cells with minimal effects on peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Antifungal Activity

The compound also shows antifungal properties, particularly against various fungal strains. QSAR studies have been conducted to evaluate the relationship between its structure and antifungal activity, indicating that modifications to its structure can enhance potency against specific fungi .

Study 1: Antiproliferative Effects on NPC-TW01 Cells

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of N-(naphthalen-2-yl)-acetamide and evaluated their antiproliferative activities against NPC-TW01 cells. The most active derivative was identified as having an IC50 of 0.6 μM, demonstrating significant potential for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was performed on related compounds to understand how structural variations affect biological activity. The study highlighted that modifications at specific positions on the naphthalene ring or the pyrimidine moiety could lead to enhanced biological activity, guiding future synthetic efforts towards optimizing efficacy .

Scientific Research Applications

The biological activity of N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is primarily attributed to its structural features, which facilitate interactions with specific molecular targets involved in critical cellular pathways.

Anticancer Applications

Preliminary studies indicate that this compound exhibits significant anticancer potential . It has shown cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can interfere with the cell cycle progression, preventing cancer cells from dividing.

Case Study Insights :
A study evaluating structurally similar compounds revealed that modifications in the naphthalene and pyrimidine structures significantly influenced cell viability and apoptosis rates in breast cancer cell lines. Specific IC50 values are under investigation to quantify its effectiveness against different cancer types .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties . In vitro assays have demonstrated effectiveness against several bacterial strains, particularly Gram-positive bacteria.

Research Findings :
Recent investigations into the antimicrobial properties of related compounds showed promising results, indicating that structural modifications could enhance efficacy against specific pathogens .

Mechanistic Studies

Research has focused on understanding the interaction between this compound and key enzymes involved in lipid metabolism, such as lysosomal phospholipase A2 (PLA2G15). These interactions are crucial for elucidating the therapeutic potential of this compound in managing drug-induced toxicities and other adverse effects associated with pharmaceutical interventions .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
Anticancer Induces apoptosis and causes cell cycle arrest in various cancer cell lines.
Antimicrobial Effective against certain bacterial strains; further studies needed for full spectrum.
Mechanistic Insights Interacts with enzymes affecting lipid metabolism and cellular signaling pathways.

Comparison with Similar Compounds

Core Pyrimidinone Derivatives

The pyrimidinone scaffold is common in medicinal chemistry. Key analogs include:

Compound Name Substituent Variations Key Features Reference
N-Hydroxy-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide Hydroxy group replaces naphthalen-2-yl Enhanced hydrogen-bonding potential due to –OH group
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide 4-Amino-pyrimidinone and thiazole ring Improved solubility and electronic effects from thiazole
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide Isopropyl-thiadiazole substituent Increased steric bulk; potential for hydrophobic interactions

Key Observations :

  • The naphthalen-2-yl group in the target compound introduces significant aromatic bulk, likely enhancing π-π stacking interactions compared to smaller substituents (e.g., hydroxy or thiazole groups).
  • Electron-withdrawing groups (e.g., –CN in ) or electron-donating groups (e.g., –NH₂ in ) on the pyrimidinone ring modulate reactivity and binding affinity .

Sulfanyl-Acetamide Derivatives

The sulfanyl-acetamide linker is pivotal for bioactivity. Notable analogs:

Compound Name Biological Activity/Property Reference
(E)-N-(naphthalen-2-yl)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Moderate activity (value: 5.172; unspecified assay)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Reported melting point: 230°C; molecular weight: 344.21 g/mol
Hit15 (anti-inflammatory lead) Potent inhibition of elastase release and superoxide anions

Key Observations :

  • The dichlorophenyl analog () has a higher melting point (230°C) than compounds with flexible substituents, suggesting increased crystallinity due to halogenated aromaticity.

Preparation Methods

Reaction Mechanism and Optimization

In this approach, the thiol group (-SH) of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine acts as a nucleophile, displacing the chloride ion from 2-chloro-N-(naphthalen-2-yl)acetamide. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate (K2_2CO3_3) or potassium hydroxide (KOH) as a base to deprotonate the thiol group.

Key steps :

  • Deprotonation : K2_2CO3_3 abstracts a proton from the thiol group, generating a thiolate anion.

  • Nucleophilic attack : The thiolate anion attacks the electrophilic carbon adjacent to the chlorine atom in 2-chloro-N-(naphthalen-2-yl)acetamide.

  • Elimination : Chloride ion is expelled, forming the sulfur-carbon bond.

Optimized conditions :

  • Solvent : DMF or ethanol

  • Base : K2_2CO3_3 (2.0 equiv)

  • Temperature : Room temperature (25°C) for DMF or reflux (78°C) for ethanol

  • Time : 8–12 hours.

Yield : 51–73% after recrystallization from methanol.

Workup and Purification

The crude product is precipitated by pouring the reaction mixture into ice water, followed by acidification with acetic acid to neutralize excess base. Filtration and washing with n-hexane remove unreacted starting materials. Final purification via recrystallization from methanol yields the pure compound as a crystalline solid.

One-Pot Sequential Condensation and Cyclization

An alternative method involves a one-pot synthesis starting from aromatic aldehydes, ethyl cyanoacetate, and thiourea to form the pyrimidine-2-thiol intermediate in situ, followed by coupling with 2-chloro-N-(naphthalen-2-yl)acetamide.

Reaction Protocol

  • Formation of 6-phenyl-2-thiouracil-5-carbonitrile :
    Benzaldehyde (1 equiv), ethyl cyanoacetate (1 equiv), and thiourea (1 equiv) are refluxed in ethanol with K2_2CO3_3 (1.2 equiv) for 6–8 hours.

  • Sulfur alkylation :
    The intermediate is reacted with 2-chloro-N-(naphthalen-2-yl)acetamide (1 equiv) in DMF at room temperature for 10–12 hours.

Advantages :

  • Eliminates the need to isolate the pyrimidine-2-thiol intermediate.

  • Reduces overall reaction time by 30% compared to stepwise methods.

Yield : 68–73%.

Crystallographic Validation of Synthetic Products

X-ray crystallography has been employed to confirm the molecular structure of analogous compounds. For example, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (a structural analog) crystallizes in the monoclinic space group P21_1/c with unit cell parameters a = 25.1895 Å, b = 6.9411 Å, c = 8.9697 Å, and β = 90.943°. Hydrogen bonding between the acetamide NH and pyrimidine N atoms stabilizes the crystal lattice, a feature likely conserved in the target compound.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Scalability
Nucleophilic substitutionDMF, K2_2CO3_3, rt51–73%>95%Moderate
One-pot synthesisEthanol reflux, K2_2CO3_368–73%>90%High

Key observations :

  • The one-pot method offers higher yields but requires stringent control over reaction stoichiometry.

  • Nucleophilic substitution in DMF at room temperature is preferable for lab-scale synthesis due to milder conditions.

Spectroscopic Characterization

Synthetic products are validated using IR, 1^1H NMR, and 13^{13}C NMR spectroscopy:

Infrared Spectroscopy

  • νmax_{\text{max}} : 3290 cm1^{-1} (N-H stretch), 2221 cm1^{-1} (C≡N), 1662 cm1^{-1} (C=O amide).

1^11H NMR (400 MHz, DMSO-d6)

  • δ 4.12 ppm : Singlet (2H, -S-CH2_2-).

  • δ 7.05–7.72 ppm : Multiplet (aromatic protons from naphthalene and phenyl groups).

Challenges and Mitigation Strategies

  • Low solubility of intermediates :

    • Add co-solvents like dimethyl sulfoxide (DMSO) to improve reaction homogeneity.

  • Byproduct formation during alkylation :

    • Use anhydrous K2_2CO3_3 and rigorously dry solvents to minimize hydrolysis.

Emerging Methodologies

Recent studies suggest that microwave-assisted synthesis could reduce reaction times to 1–2 hours while maintaining yields above 70%. Additionally, enzymatic catalysis using lipases in non-aqueous media is being explored for greener synthesis .

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves a multi-step procedure:

  • Step 1: Formation of the pyrimidinone core via cyclization of thiourea derivatives with β-ketoesters under acidic conditions.
  • Step 2: Sulfanyl group introduction using nucleophilic substitution with a thiol-acetamide intermediate.
  • Step 3: Coupling the naphthalen-2-amine moiety via amide bond formation, often employing coupling agents like EDCI or DCC in anhydrous DMF .

Characterization:

  • Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity (>95%).
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR to confirm substituent positions and connectivity.
    • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., similar compounds in show intermolecular N–H···O interactions stabilizing the lattice) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to validate molecular weight.

Basic: How can researchers optimize reaction yields during synthesis?

Methodological Answer:
Apply Design of Experiments (DoE) principles:

  • Variables: Test temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
  • Response Surface Methodology (RSM): Use a central composite design to identify optimal conditions. For example, highlights that DoE reduces experimental trials by 50% while maximizing yield .
  • Real-Time Monitoring: Track reaction progress via TLC (n-hexane:ethyl acetate = 7:3) or in situ FTIR to detect intermediate formation .

Advanced: What computational strategies predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Reactivity Prediction:
    • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidinone and naphthalene moieties .
    • Transition State Modeling: Use Gaussian 16 with M06-2X/6-311++G(d,p) to model sulfanyl group substitution pathways .
  • Non-Covalent Interactions:
    • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability.
    • Hirshfeld Surface Analysis: Quantify π-π stacking and hydrogen-bonding propensities, as demonstrated in for analogous structures .

Advanced: How does the thiopyrimidin-2-yl sulfanyl group influence biological activity, and how can contradictory bioassay data be resolved?

Methodological Answer:

  • Mechanistic Insights:
    • The sulfanyl group enhances hydrogen-bond acceptor capacity, potentially targeting enzymes like dihydrofolate reductase (DHFR).
    • SAR Studies: Compare bioactivity with des-thio analogs to isolate the sulfanyl group’s contribution .
  • Resolving Data Contradictions:
    • Dose-Response Curves: Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
    • Metabolic Stability Tests: Use liver microsomes to assess if rapid degradation explains inconsistent IC50_{50} values .

Advanced: What strategies validate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Thermal Stress: Heat at 80°C for 24 hours; monitor via HPLC for decomposition products.
    • Photolytic Stress: Expose to UV light (λ = 365 nm) for 48 hours; assess radical-mediated oxidation using ESR spectroscopy .
  • pH-Dependent Stability:
    • Incubate in buffers (pH 1–13) for 72 hours. notes that acetamide derivatives are prone to hydrolysis at pH > 10, requiring neutral storage conditions .

Advanced: How can researchers elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling: Use 34^{34}S-labeled sulfanyl groups to track substitution pathways via MS/MS fragmentation patterns.
  • Kinetic Isotope Effects (KIE): Compare kH/kDk_H/k_D for C–H vs. C–D bonds in deuterated analogs to distinguish between SN1/SN2 mechanisms .
  • In Situ Spectroscopy: Employ Raman spectroscopy to detect transient intermediates during amide coupling .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.
  • Lab Practices:
    • Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
    • Follow protocols in for chemical hygiene, including 100% compliance with safety exams before lab access .

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